2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide
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Overview
Description
2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide typically involves the reaction of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antiviral and anticancer properties. .
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as self-healing polymers and conductive materials
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target, leading to the desired therapeutic effect. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide include other pyrimidine derivatives such as:
Pemetrexed: A chemotherapy drug used to treat certain types of cancer. It has a similar pyrimidine core structure but different substituents.
5-Fluorouracil: Another chemotherapy drug that is a pyrimidine analog and is used to treat various cancers.
Thymidine: A nucleoside that is a component of DNA and has a pyrimidine base.
Cytarabine: A chemotherapy agent used to treat leukemia, which also contains a pyrimidine ring.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C13H14N4O2S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C13H14N4O2S/c1-8(12(19)15-9-5-3-2-4-6-9)20-13-16-10(14)7-11(18)17-13/h2-8H,1H3,(H,15,19)(H3,14,16,17,18) |
InChI Key |
WYFOPJOWXKBXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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